2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine 2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
Brand Name: Vulcanchem
CAS No.: 2640874-72-0
VCID: VC11852711
InChI: InChI=1S/C20H20FN3O3S/c1-27-18-7-5-16(21)13-19(18)28(25,26)24-11-8-14(9-12-24)17-6-4-15-3-2-10-22-20(15)23-17/h2-7,10,13-14H,8-9,11-12H2,1H3
SMILES: COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
Molecular Formula: C20H20FN3O3S
Molecular Weight: 401.5 g/mol

2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine

CAS No.: 2640874-72-0

Cat. No.: VC11852711

Molecular Formula: C20H20FN3O3S

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine - 2640874-72-0

Specification

CAS No. 2640874-72-0
Molecular Formula C20H20FN3O3S
Molecular Weight 401.5 g/mol
IUPAC Name 2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine
Standard InChI InChI=1S/C20H20FN3O3S/c1-27-18-7-5-16(21)13-19(18)28(25,26)24-11-8-14(9-12-24)17-6-4-15-3-2-10-22-20(15)23-17/h2-7,10,13-14H,8-9,11-12H2,1H3
Standard InChI Key AKCZUECOBAWXGF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
Canonical SMILES COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Introduction

2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound characterized by its unique structural features, which include a naphthyridine core and a sulfonyl-piperidine moiety. This compound is of interest in scientific research due to its potential for diverse chemical reactivity and biological activity. The presence of a fluorine atom and a methoxy group on the aromatic ring suggests significant biological activity, making it a valuable tool for advancing various fields of study, particularly in medicinal chemistry.

Synthesis and Chemical Reactivity

The synthesis of 2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine typically involves several key steps, including the formation of the sulfonyl linkage and the incorporation of the naphthyridine ring. Each step requires careful optimization of reaction conditions to ensure high yields and purity of the final product.

Synthesis Steps:

  • Formation of Sulfonyl Linkage: Involves the reaction of a sulfonyl chloride with a piperidine derivative.

  • Incorporation of Naphthyridine Ring: Requires the use of appropriate coupling reactions to link the piperidine derivative to the naphthyridine core.

Biological Activity and Applications

Research indicates that 2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine exhibits significant biological activity. It has been studied for potential applications in drug development, particularly in areas such as enzyme inhibition and receptor modulation. The sulfonamide group is often associated with antimicrobial properties, while the piperidine derivative may exhibit psychoactive effects or influence neurotransmitter pathways.

Biological Activity:

  • Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease pathways.

  • Receptor Modulation: May interact with receptors to modulate biological responses.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine. These include compounds with different heterocyclic cores such as quinoxaline, quinazoline, and pyridazine. What distinguishes 2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine from these compounds is its specific combination of functional groups and its naphthyridine core, which may confer unique chemical reactivity and biological properties.

Comparison Table:

Compound NameStructural FeaturesUnique Aspects
2-[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridineNaphthyridine core, sulfonyl groupUnique biological activity due to naphthyridine
2-[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxyquinoxalineQuinoxaline instead of naphthyridineDifferent biological activities due to quinoxaline structure
3-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-oneQuinazoline corePotentially different enzyme inhibition profile
3-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazinePyridazine ringUnique reactivity due to pyridazine

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator